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Gyramide A

Cat. No.: B1239209
M. Wt: 406.5 g/mol
InChI Key: PTJKAHCUUOORPC-UHFFFAOYSA-N
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Description

Contextualization within Bacterial DNA Topoisomerase Research

Bacterial DNA topoisomerases are essential enzymes responsible for managing DNA topology, including supercoiling, knotting, and catenation, processes critical for DNA replication, transcription, and segregation. nih.gov These enzymes are broadly classified into Type I and Type II topoisomerases, based on whether they cleave one or both strands of the DNA duplex, respectively. nih.gov Bacterial DNA gyrase, a Type II topoisomerase, plays a unique and vital role by introducing negative supercoils into DNA, a process that requires ATP hydrolysis. nih.govmdpi.com This activity is crucial for relieving the topological stress that arises during various DNA metabolic processes. nih.govescholarship.org The essential nature of DNA gyrase in bacterial survival, coupled with its absence in mammalian cells, makes it an attractive target for the development of antibacterial agents. mdpi.comnih.govbiorxiv.org

Significance of DNA Gyrase as a Therapeutic Target

DNA gyrase has been a clinically validated target for antibiotic discovery and development for several decades. nih.govresearchgate.net Antibiotics targeting DNA gyrase have achieved significant clinical success. nih.gov However, the increasing emergence of bacterial resistance to existing antibiotics, particularly the widely used quinolones, has highlighted the urgent need for novel inhibitors targeting this enzyme. nih.govmdpi.comnih.govresearchgate.net Resistance mechanisms often involve mutations in the genes encoding DNA gyrase subunits (GyrA and GyrB) or efflux pumps that reduce intracellular drug concentration. mdpi.comresearchgate.net Therefore, the discovery and characterization of new classes of DNA gyrase inhibitors with distinct mechanisms of action are crucial to overcome existing resistance and combat bacterial infections effectively. nih.govresearchgate.net

Overview of Novel Inhibitor Classes Targeting DNA Gyrase

Historically, the primary classes of antibiotics targeting DNA gyrase have been the quinolones and aminocoumarins. patsnap.comoup.comasm.org Quinolones typically act by stabilizing the cleaved DNA-gyrase complex, leading to lethal double-stranded breaks. patsnap.comoup.com Aminocoumarins, on the other hand, inhibit the ATPase activity of the GyrB subunit, which is essential for the enzyme's supercoiling function. patsnap.comoup.comasm.org

In response to rising resistance, research efforts have focused on identifying and developing novel classes of DNA gyrase inhibitors that interact with different binding sites or employ distinct inhibitory mechanisms compared to traditional agents. nih.govresearchgate.net These novel classes aim to circumvent existing resistance pathways and provide new therapeutic options. Examples of such efforts include the exploration of novel bacterial type II topoisomerase inhibitors (NBTIs), simocyclinone, and compounds targeting alternative binding sites on the enzyme. nih.gov Furthermore, novel chemical scaffolds, such as pyrrolamides and certain indazoles, have been investigated for their inhibitory activity against DNA gyrase. researchgate.netresearchgate.netnih.gov The discovery and characterization of compounds like the gyramides represent a part of this ongoing effort to expand the repertoire of DNA gyrase inhibitors. nih.govacs.org

Origin and Discovery of Gyramide A

This compound is a compound that has garnered interest in the field of chemical biology due to its activity against bacterial DNA gyrase. nih.govacs.orgcaymanchem.com Its origin and initial characterization are key aspects of its study.

Natural Product Derivation and Isolation Methodologies

While some sources broadly mention this compound as a naturally occurring compound or derived from marine actinomycetes of the Streptomyces species lookchem.com, detailed methodologies for its initial isolation from natural sources are not extensively described in the provided search results. Natural product discovery often involves isolating compounds from microbial cultures or other biological sources, followed by purification and structural elucidation. embopress.orgprinceton.edu This typically involves techniques such as chromatography and spectroscopic analysis. The study of gyramides as a new class of bacterial DNA gyrase inhibitors was reported, highlighting them as novel compounds distinct from established classes like quinolones and aminocoumarins. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27FN2O3S B1239209 Gyramide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27FN2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3

InChI Key

PTJKAHCUUOORPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Synonyms

gyramide A

Origin of Product

United States

Molecular Mechanism of Action of Gyramide a

Specificity Profile Against Bacterial Type II Topoisomerases

Gyramide A demonstrates a high degree of specificity for DNA gyrase over other bacterial type II topoisomerases, particularly Topoisomerase IV. nih.govnih.gov

This compound is a specific inhibitor of DNA gyrase and does not significantly inhibit the closely related enzyme, Topoisomerase IV (Topo IV). nih.govacs.orgnih.gov Both DNA gyrase and Topo IV are essential type II topoisomerases in bacteria, but they have distinct primary roles. researchgate.net While gyrase is the primary enzyme responsible for introducing negative supercoils, Topo IV's main function is to decatenate, or unlink, daughter chromosomes after replication. researchgate.net In vitro experiments have demonstrated that while ciprofloxacin (B1669076) can inhibit the decatenation activity of Topo IV, this compound does not. nih.gov This high selectivity for DNA gyrase makes this compound a valuable tool for studying the specific roles of this enzyme in bacterial physiology and cell division. nih.govnih.gov In contrast, both quinolones and aminocoumarins can target both gyrase and Topo IV, although their primary target can vary between bacterial species. nih.govacs.org

Impact on Chromosomal Dynamics and Bacterial Cell Physiology

This compound fundamentally alters the physical state of the bacterial chromosome, which in turn triggers a cascade of events that halt cell growth and division. nih.govnih.gov By specifically inhibiting DNA gyrase, the compound disrupts the delicate balance of DNA topology essential for normal cellular function, leading to profound effects on chromosome structure, replication, and segregation. nih.govacs.orgfigshare.com

Alteration of Chromosome Topology

The primary molecular action of this compound—the inhibition of DNA gyrase's ATPase activity—directly leads to significant changes in the topological state of the bacterial chromosome. nih.govacs.org DNA gyrase is the enzyme responsible for introducing negative supercoils into DNA, a process that requires the energy from ATP hydrolysis. nih.govwikipedia.org By blocking this function, this compound prevents the relaxation of positive supercoils that accumulate during DNA replication and transcription, trapping the chromosome in an altered topological state. nih.govacs.orgwikipedia.org

Treatment of Escherichia coli with this compound leads to the in vivo production of supercoiled DNA. nih.govacs.orgnih.govfigshare.com The inhibition of the gyrase's supercoiling activity causes the chromosome to reach a superhelical state. nih.govacs.org This occurs because DNA gyrase is positioned ahead of the replication fork to reduce positive supercoiling and release the resulting superhelical tension. nih.govacs.orgwikipedia.org When this compound competitively inhibits the ATPase function of gyrase, the enzyme can no longer introduce the negative supercoils necessary to relieve this mechanical stress. nih.govacs.org This traps the chromosome in a positively supercoiled state, which has significant downstream consequences for cell physiology and division. nih.govacs.org

A direct visual consequence of this compound's impact on chromosome topology is the formation of abnormally organized and compact chromosomes within the bacterial cell. nih.govacs.orgacs.org Microscopic examination of E. coli cells exposed to the compound reveals chromosomes that are abnormally localized and condensed. nih.govnih.govfigshare.com This altered chromosome morphology is a hallmark of this compound treatment and is a physical manifestation of the profound disruption in DNA supercoiling and organization. nih.govacs.org

Inhibition of DNA Replication

This compound effectively blocks DNA replication. nih.govacs.orgnih.govfigshare.com This inhibition is a direct result of its effect on chromosome topology. The accumulation of positive supercoils in front of the replication fork, which gyrase can no longer resolve, creates a topological barrier. nih.govwikipedia.org This mechanical stress is believed to stall the progression of replication forks, thereby halting the entire process of DNA synthesis. nih.govacs.org The inhibition of DNA replication is a key factor that triggers the SOS DNA damage response, a cellular pathway that contributes to the observed cell filamentation. nih.govacs.org

Disruption of Chromosome Segregation

The cascade of effects initiated by this compound ultimately leads to the interruption of proper chromosome segregation. nih.govacs.orgnih.govfigshare.com For bacterial cells to divide successfully, newly replicated chromosomes must be correctly partitioned into daughter cells. This process is intricately linked to the completion of DNA replication and the proper condensation and organization of the chromosome. By blocking DNA replication and causing abnormal chromosome condensation, this compound prevents the necessary preconditions for segregation from being met. nih.govacs.org The stalled replication forks and the disorganized, compact chromosome structure physically obstruct the segregation machinery, leading to a failure to partition the genetic material and an ultimate halt in cell division. nih.govacs.org

Table 1: Summary of Research Findings on this compound's Effects

Effect Category Specific Observation Underlying Mechanism References
Enzyme Specificity Specifically inhibits DNA gyrase; does not inhibit Topoisomerase IV.Competitive inhibition of the ATPase active site on the GyrB subunit. nih.govacs.orgnih.gov
Chromosome Topology Induces a superhelical state in vivo.Inhibition of gyrase's ATPase-dependent negative supercoiling activity prevents the resolution of positive supercoils. nih.govacs.orgacs.orgfigshare.com
Chromosome Morphology Causes abnormally localized and condensed chromosomes.Disruption of normal DNA topology and organization. nih.govacs.orgacs.orgnih.govfigshare.com
DNA Replication Blocks DNA replication.Stalling of replication forks due to unresolved positive supercoils and mechanical stress on the DNA. nih.govacs.orgnih.govwikipedia.orgfigshare.com
Cell Division Interrupts chromosome segregation.Consequence of incomplete DNA replication and abnormal chromosome condensation. nih.govacs.orgacs.orgnih.govfigshare.com

Induction of SOS Response and Cell Filamentation

This compound triggers a cascade of cellular events that culminates in the activation of the SOS response, a global response to DNA damage in bacteria, and a distinct morphological change known as cell filamentation. nih.govacs.orgnih.gov The process is initiated by the compound's primary action on DNA gyrase. By inhibiting the ATPase activity of gyrase, this compound prevents the enzyme from relieving the positive supercoils that accumulate ahead of the replication fork during DNA replication. nih.gov This leads to increased superhelical tension and mechanical stress on the chromosome, which ultimately stalls the progression of replication forks. nih.gov

The stalled replication forks and the resulting alterations in DNA topology are recognized by the cell as a distress signal, leading to the induction of the SOS pathway. nih.govfigshare.com This response is mediated by the RecA protein, which polymerizes on single-stranded DNA exposed at the stalled forks. The activated RecA filament then facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of more than 50 genes in the SOS regulon. frontiersin.org

A key component of the SOS response in this context is the cell division inhibitor, SulA. nih.gov The induction of the sulA gene is a direct consequence of LexA cleavage. The SulA protein then binds to the FtsZ protein, a crucial component of the cell division machinery that forms the Z-ring at the future division site. nih.gov This binding sequesters FtsZ monomers and prevents their polymerization into a functional Z-ring, thereby inhibiting septation and cell division. nih.gov While the cells continue to grow in length, they are unable to divide, resulting in the characteristic elongated, filamentous morphology observed in bacteria treated with this compound. nih.govacs.orgwikipedia.org This SulA-dependent mechanism is a hallmark of the filamentation induced by this compound. nih.govacs.org

Table 1: Key Proteins in this compound-Induced SOS Response and Filamentation

Protein Role Consequence of this compound Activity
DNA Gyrase Relieves DNA supercoiling during replication. Inhibition leads to stalled replication forks and altered DNA topology. nih.gov
RecA Senses stalled replication forks and initiates the SOS response. Activated by DNA distress signals, leading to LexA cleavage. frontiersin.org
LexA Repressor of the SOS gene regulon. Cleaved upon RecA activation, leading to the expression of SOS genes. frontiersin.org
SulA Cell division inhibitor; an SOS-regulated protein. Expression is induced; binds to and inhibits FtsZ. nih.gov

| FtsZ | Forms the Z-ring, which is essential for bacterial cell division. | Sequestration by SulA prevents Z-ring formation, causing filamentation. nih.gov |

Mechanism of Cell Growth Arrest and Division Termination

The bacteriostatic effect of this compound, characterized by the arrest of cell growth and termination of division, is a direct outcome of its targeted inhibition of DNA gyrase and the subsequent disruption of chromosomal dynamics. nih.govnih.gov Unlike bactericidal agents that cause cell death, this compound halts bacterial proliferation by interrupting essential cellular processes. nih.gov

The primary mechanism of growth arrest is the physical blockage of DNA replication. nih.govacs.orgfigshare.com By inhibiting the supercoiling-relief activity of gyrase, this compound causes the bacterial chromosome to become trapped in a hyper-supercoiled state. nih.govacs.org This altered topology prevents the progression of the replication machinery, effectively halting the duplication of the genome. nih.gov Without the ability to complete DNA replication, the cell cannot initiate subsequent rounds of division.

Furthermore, the inhibition of gyrase leads to significant issues with chromosome segregation. nih.govnih.gov In bacteria treated with this compound, chromosomes are often observed to be abnormally organized, appearing condensed and improperly localized within the cell. nih.govacs.orgfigshare.com Proper chromosome segregation is a prerequisite for successful cell division, ensuring that each daughter cell receives a complete copy of the genetic material. The interruption of this process by this compound presents an insurmountable barrier to cell division.

The combination of halted DNA replication and failed chromosome segregation culminates in the termination of the cell division cycle. nih.gov The induction of the SOS response, particularly the production of the FtsZ inhibitor SulA, provides an additional, reinforcing mechanism that actively blocks the final step of cytokinesis. nih.govacs.org Consequently, the bacterial cell is trapped in an elongated, non-dividing state, leading to a cessation of population growth. nih.gov

Table 2: Sequential Effects of this compound Leading to Growth Arrest

Step Event Cellular Consequence
1 This compound competitively inhibits the ATPase activity of DNA gyrase. Enzyme is unable to resolve positive supercoils. nih.gov
2 The bacterial chromosome becomes trapped in a hyper-supercoiled state. Increased torsional stress on the DNA. nih.govacs.org
3 DNA replication forks are physically blocked and stall. Genome duplication is halted. nih.gov
4 Chromosome segregation is interrupted. Chromosomes become condensed and mislocalized. nih.govfigshare.com
5 The SOS response is induced, producing the cell division inhibitor SulA. Septum formation is actively blocked. nih.govacs.org

| 6 | Cell division is terminated, and population growth ceases. | Bacteriostatic effect is achieved. nih.gov |

Structural Biology and Target Interaction of Gyramide a

Identification of the Primary Target: Bacterial DNA Gyrase

Gyramide A is a specific inhibitor of bacterial DNA gyrase, a type IIA topoisomerase essential for managing DNA topology during replication and transcription. acs.orgnih.govnih.gov This enzyme, a tetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for bacterial survival. nih.gov Research has demonstrated that this compound effectively inhibits the ATPase activity of Escherichia coli gyrase. acs.orgnih.govfigshare.com Importantly, its action is specific, as it does not inhibit the closely related E. coli enzyme topoisomerase IV, highlighting its targeted activity. acs.orgnih.govnih.gov This specificity makes this compound and its analogs valuable tools for studying the precise mechanisms of gyrase and the relationship between DNA topology and bacterial cell division. acs.orgnih.govnih.gov

Allosteric Inhibition Mechanisms

This compound employs a unique allosteric mechanism to inhibit DNA gyrase. acs.org The fact that resistance mutations are not located within the ATP binding domain of the GyrB subunit, yet the compound inhibits ATPase activity, points towards an allosteric mode of action. acs.orgnih.gov This suggests that the binding of this compound to its site on the GyrA subunit induces a conformational change that is transmitted to the distant ATPase site on the GyrB subunit, thereby inhibiting its function. acs.org

The inhibitory mechanism of this compound is particularly noteworthy due to its paradoxical nature. The majority of spontaneous mutations that reduce susceptibility to this compound are found in the GyrA subunit. acs.orgnih.gov Surprisingly, despite the resistance being mapped to GyrA, the compound acts as a competitive inhibitor of the enzyme's ATPase activity, a function that resides in the GyrB subunit. acs.orgnih.govnih.govfigshare.com This finding is central to understanding its allosteric nature, where interaction at one site (GyrA) directly affects the catalytic activity at a separate, functional site (GyrB). acs.org This mechanism distinguishes the gyramides as a unique family of competitive gyrase ATPase inhibitors. acs.orgnih.gov

Interactive Data Table: this compound Interaction with DNA Gyrase

Feature Description Source(s)
Primary Target Bacterial DNA Gyrase acs.org, nih.gov, nih.gov
Inhibited Subunit Function ATPase activity (located in GyrB) acs.org, nih.gov, figshare.com
Resistance Mutation Location GyrA subunit, near the DNA binding site acs.org
Inhibition Type Competitive, Allosteric acs.org, nih.gov
Cross-Resistance No cross-resistance with ciprofloxacin (B1669076) (quinolone) or novobiocin (B609625) (aminocoumarin) acs.org, nih.gov, nih.gov
Effect on DNA Does not produce linear DNA (unlike quinolones) acs.org, nih.gov

Conformational Dynamics of DNA Gyrase Upon this compound Binding

Detailed research findings specifically describing the conformational changes in the DNA gyrase enzyme upon the binding of this compound are not available in the reviewed sources. While the allosteric mechanism implies that conformational changes are induced, the precise dynamics of this process remain an area for further investigation. acs.orgnih.gov

Computational Approaches to Binding Site Analysis

Computational methods are indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern the efficacy of therapeutic compounds. In the study of this compound, a known inhibitor of DNA gyrase, computational approaches are pivotal in elucidating its binding mechanism to the target enzyme, predicting binding affinities, and guiding the design of more potent analogs. These in silico techniques provide a molecular-level understanding that complements experimental data, accelerating the drug development process.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are instrumental in visualizing how the compound fits into the binding pocket of its target, the DNA gyrase B (GyrB) subunit.

The primary goal of molecular docking is to simulate the interaction between a ligand (this compound) and a protein receptor (DNA gyrase) and to predict the binding conformation and affinity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring these conformations based on a force field that estimates the binding energy. nih.gov

While specific molecular docking data for this compound is not extensively detailed in publicly available literature, the general methodology for studying DNA gyrase inhibitors is well-established. Such studies typically utilize the crystal structure of the target protein, for instance, the E. coli DNA gyrase B subunit. The docking process would involve preparing the 3D structure of this compound and the receptor, defining the binding site (typically the ATP-binding pocket on GyrB), and then using a docking algorithm to predict the binding mode. The results would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of the binding pocket.

An illustrative summary of potential findings from a molecular docking study of this compound with the E. coli DNA gyrase B subunit is presented in the table below. This table is a hypothetical representation of the type of data that would be generated.

ParameterIllustrative FindingSignificance
Binding Energy (kcal/mol) -8.5 to -10.0A lower binding energy indicates a more stable and favorable interaction between this compound and the DNA gyrase B subunit.
Key Interacting Residues Asp73, Asn46, Arg76, Gly77, Ile78, Thr165These are amino acid residues within the ATP-binding site of GyrB that are likely to form crucial hydrogen bonds and hydrophobic interactions with this compound, anchoring it in the binding pocket.
Hydrogen Bond Interactions Formation of hydrogen bonds with the side chains of Asp73 and the backbone of Gly77.Hydrogen bonds are critical for the specificity and stability of the ligand-receptor complex.
Hydrophobic Interactions Interactions with the side chains of Ile78 and other hydrophobic residues.These interactions contribute significantly to the overall binding affinity and proper orientation of the inhibitor.

In silico models for inhibitor binding encompass a range of computational methodologies aimed at predicting the biological activity of compounds and understanding their structure-activity relationships (SAR). These models are crucial for the rational design of new and more effective inhibitors.

One common approach is the development of a pharmacophore model . A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.govnih.govnih.gov For this compound and its analogs, a pharmacophore model would be constructed based on the known structure of this compound and its interaction with the DNA gyrase binding site, as predicted by molecular docking or determined from a co-crystal structure. This model would serve as a 3D query to screen large virtual libraries of compounds to identify new potential inhibitors with diverse chemical scaffolds. nih.govnih.govnih.gov

Another important in silico approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of molecules with known inhibitory activity against DNA gyrase, a QSAR model can be built to predict the activity of new, untested compounds. This allows for the prioritization of compounds for synthesis and biological testing, thereby saving time and resources.

The development of such in silico models for this compound would involve the following steps:

Data Set Collection: Gathering a dataset of molecules structurally related to this compound with their corresponding experimental inhibitory activities against DNA gyrase.

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical properties, topological indices, 3D descriptors) for each molecule in the dataset.

Model Generation: Using statistical methods or machine learning algorithms to build a model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

An illustrative table summarizing the key aspects of in silico model development for this compound binding is provided below.

Model TypeKey FeaturesApplication in this compound Research
Pharmacophore Model 3D arrangement of essential features: 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Hydrophobic Region.Used as a filter in virtual screening to identify novel compounds from large databases that are likely to bind to the GyrB subunit.
3D-QSAR Model Correlates the 3D properties of molecules (e.g., steric and electrostatic fields) with their inhibitory activity.Provides a 3D map of the binding site, highlighting regions where modifications to the this compound structure would likely increase or decrease activity, thus guiding lead optimization.

Note: The features described in this table are hypothetical and serve to illustrate the principles of in silico model development for DNA gyrase inhibitors.

The integration of molecular docking, pharmacophore modeling, and QSAR studies provides a powerful computational framework for understanding the structural biology and target interaction of this compound. These approaches not only rationalize its mechanism of action at a molecular level but also pave the way for the discovery of next-generation DNA gyrase inhibitors.

Structure Activity Relationship Sar and Analog Development of Gyramide a

Medicinal Chemistry Efforts in Gyramide Analog Synthesis

Initial discovery of Gyramide A as an inhibitor of E. coli cell division prompted medicinal chemistry investigations to explore its potential as an antibacterial agent. nih.gov These efforts have focused on the synthesis of various analogs to understand the structural requirements for its biological activity and to improve its potency. acs.org

Design and Synthesis of Derivatives (e.g., Gyramide B, Gyramide C)

Early analog development centered on modifying the substituents of the benzyl (B1604629) group of this compound (originally termed "534F6"). nih.govnih.gov This led to the creation of derivatives such as Gyramide B and Gyramide C. nih.gov However, these initial alterations to the benzyl portion of the molecule resulted in limited success in enhancing antibacterial activity. nih.gov These early compounds, while not potent antibiotics, served as crucial chemical probes for studying the mechanism of DNA gyrase inhibition. acs.org

Systematic Modification of Chemical Scaffolds

Subsequent research moved towards a more systematic approach, modifying different parts of the this compound chemical scaffold to improve its drug-like properties. This included targeted changes to both the arylsulfonamide ring and the benzyl group to probe their influence on gyrase inhibition and bacterial cell penetration. nih.gov

A key strategy involved introducing various functional groups to the arylsulfonamide ring to alter its size and polarity. nih.gov This approach proved more fruitful than the initial benzyl group modifications. A minimum inhibitory concentration (MIC)-guided SAR study led to the development of new analogs, including Gyramide D, Gyramide E, and Gyramide F. escholarship.org These compounds, featuring modifications like a 3-cyano group, showed significantly improved activity against wild-type E. coli and other bacterial strains. escholarship.org This suggests that the electronic properties and steric profile of the arylsulfonamide ring are critical for potent antibacterial action. nih.gov

As noted, the first attempts at analog creation involved altering the benzyl group substituents to produce Gyramide B and Gyramide C. nih.gov While these specific modifications did not yield a substantial improvement in potency, the N-benzyl-3-sulfonamidopyrrolidine core remains a foundational element of this class of inhibitors. nih.govnih.gov The (R)-enantiomer of this compound was found to be active, while the (S)-enantiomer was a weak inhibitor, highlighting the stereospecificity of the interaction with its target. nih.gov

Elucidation of Key Structural Features for DNA Gyrase Inhibition

This compound and its analogs function as a novel class of DNA gyrase inhibitors. nih.gov They competitively inhibit the ATPase activity of the GyrB subunit, a mechanism distinct from that of fluoroquinolones, which target the GyrA subunit and stabilize the DNA cleavage complex. acs.orgnih.gov Despite inhibiting the ATPase function associated with GyrB, resistance mutations to this compound surprisingly cluster in the GyrA subunit, near the DNA cleavage and relegation site. nih.govnih.gov This suggests an allosteric mechanism of inhibition, where binding to a novel site on GyrA affects the conformational changes necessary for ATP hydrolysis in GyrB. nih.govacs.org

The key structural features for this inhibitory activity are centered on the N-benzyl-3-sulfonamidopyrrolidine core. The specific stereochemistry at the pyrrolidine (B122466) ring is crucial, as is the nature of the substitution on the arylsulfonamide ring. nih.govnih.gov The resistance-determining region identified for the gyramides does not overlap with those for other known gyrase inhibitors like quinolones and aminocoumarins (e.g., novobiocin), indicating that the gyramides bind to a new site on the enzyme. nih.gov This makes them promising candidates for development against bacteria resistant to existing antibiotics. nih.govnih.gov

Optimization Strategies for Enhanced Biological Activity

Optimization efforts have successfully enhanced the biological activity of the initial gyramide leads. The primary strategy has been the modification of the arylsulfonamide ring, which led to the development of Gyramide D, E, and F. nih.gov These newer analogs exhibit several key improvements:

Potent DNA Gyrase Inhibition: They are among the most potent inhibitors of the supercoiling activity of DNA gyrase discovered to date, with IC₅₀ values in the nanomolar range. nih.govescholarship.org

Improved Antibacterial Activity: They show significantly lower MICs against a variety of Gram-negative and Gram-positive bacteria, including clinical isolates. nih.govescholarship.org

Reduced Efflux: A major hurdle for the parent compounds was their removal from bacterial cells by efflux pumps. The optimized analogs appear to have a reduced susceptibility to efflux, which contributes to their improved whole-cell activity. nih.govescholarship.org

Activity against Resistant Strains: The new gyramides show activity against E. coli strains that are resistant to ciprofloxacin (B1669076) and novobiocin (B609625). nih.gov

These improvements support the hypothesis that modifying the arylsulfonamide moiety can effectively reduce efflux and enhance target engagement, moving this class of compounds closer to potential therapeutic applications. nih.gov

Data on DNA Gyrase Inhibition and Antibacterial Activity

CompoundE. coli DNA Gyrase IC₅₀ (µM)Reference
This compound-C (range)0.7 - 3.3 nih.gov
CompoundDNA Supercoiling Inhibition IC₅₀ (nM)Reference
Gyramide D, E, F (range)47 - 170 nih.govescholarship.org

Improving Potency of DNA Gyrase Inhibition (IC50 values)

The development of this compound analogs has been driven by a need to enhance its inhibitory activity against its primary target, bacterial DNA gyrase. Initial research identified this compound as a promising, specific inhibitor, but subsequent structure-activity relationship (SAR) studies have focused on systematically modifying its chemical scaffold to improve potency. These efforts have led to the synthesis and characterization of new analogs with significantly lower half-maximal inhibitory concentrations (IC50).

A notable advancement in this area involved the creation of a chemical library consisting of 183 gyramide derivatives. From this library, researchers identified several new analogs, including Gyramide D, Gyramide E, and Gyramide F, which demonstrated potent inhibition of the DNA supercoiling activity of DNA gyrase. In vitro studies revealed that these new analogs exhibit IC50 values ranging from 47 to 170 nM, marking a substantial improvement over the parent compound. This enhanced potency underscores the success of MIC-guided SAR studies in optimizing the gyramide scaffold for superior interaction with the DNA gyrase enzyme complex. Unlike the parent this compound which competitively inhibits the ATPase activity associated with the GyrB subunit, these newer analogs inhibit the DNA supercoiling function of the enzyme without altering its ATPase activity, suggesting a potentially unique mechanism of action.

Inhibition of DNA Gyrase Supercoiling by Gyramide Analogs
CompoundIC50 Range (nM)Target Activity
This compoundNot specified (Ki = 4.35 µM for ATPase activity)ATPase Inhibition
Gyramide D, E, F47 - 170DNA Supercoiling Inhibition

Strategies to Counteract Drug Efflux in Bacteria

A significant hurdle in the development of effective antibacterial agents, particularly against Gram-negative bacteria, is the action of multidrug efflux pumps. These pumps actively expel antibiotics from the bacterial cell, reducing their intracellular concentration to sub-lethal levels. The gyramide family of compounds has faced this challenge, which has historically limited their in vivo efficacy.

To address this, recent analog development has focused on designing molecules that are less susceptible to efflux. The primary efflux system of concern in Gram-negative bacteria like Escherichia coli is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) family. A key strategy to evaluate the impact of efflux is to compare the minimum inhibitory concentration (MIC) of a compound against a wild-type bacterial strain versus a mutant strain lacking a critical component of the efflux pump, such as TolC. A smaller ratio between the MICs for the wild-type and the knockout strain indicates that the compound is less affected by efflux.

Newer analogs, including Gyramide D, E, and F, were specifically characterized for their reduced susceptibility to efflux. By testing these compounds against an E. coli strain lacking the TolC protein, researchers demonstrated that these analogs have an apparent reduction in efflux compared to earlier compounds in the series. This chemical modification represents a critical step toward developing gyramide-based antibiotics with improved activity against wild-type pathogenic bacteria.

Susceptibility of E. coli Strains to Gyramide Analogs
CompoundMIC against Wild-Type E. coli (µg/mL)MIC against TolC-deficient E. coli (µg/mL)Efflux Ratio (WT/TolC-)
Gyramide D8Data not specifiedReduced
Gyramide E8Data not specifiedReduced
Gyramide F8Data not specifiedReduced

Note: A reduced efflux ratio indicates the compound is less affected by the AcrAB-TolC efflux pump. Specific MIC values for the TolC-deficient strain were not detailed in the source material, but the analogs were confirmed to have reduced efflux.

Development of Chemical Biology Probes Based on this compound

The unique mechanism of action of this compound makes it and its analogs valuable scaffolds for the development of chemical biology probes. Such probes are essential tools for dissecting complex cellular processes. A key feature of the gyramide scaffold is its high specificity for DNA gyrase over the closely related type II topoisomerase, Topoisomerase IV. This specificity is a significant advantage over other classes of topoisomerase inhibitors, such as fluoroquinolones, which often target both enzymes, making it difficult to attribute downstream physiological effects to the inhibition of a single target.

This compound acts by competitively inhibiting the ATPase activity of DNA gyrase, which leads to changes in DNA topology, the stalling of replication forks, and the interruption of chromosome segregation. By using this compound as a probe, researchers can specifically investigate the cellular consequences of inhibiting DNA gyrase. This allows for a clearer understanding of the relationship between DNA topology, chromosome organization, and bacterial cell division. The specificity of gyramides makes them important chemical tools for studying the distinct biological roles of DNA gyrase. Ongoing SAR studies are aimed not only at creating better antibiotics but also at refining these molecules to serve as more potent and bioavailable chemical probes for fundamental bacterial research.

Microbiological and Cellular Studies of Gyramide a

Spectrum of Activity Against Bacterial Pathogens (In Vitro)

The in vitro antibacterial activity of Gyramide A and its analogs has been evaluated against a range of both Gram-negative and Gram-positive bacteria. These studies provide essential data on the compound's breadth of activity.

Research into analogs of this compound has demonstrated activity against several clinically relevant Gram-negative pathogens. nih.gov Analogs were effective against Escherichia coli, Salmonella enterica serovar Typhimurium, and Shigella flexneri, with Minimum Inhibitory Concentrations (MICs) generally falling within the range of 2–16 μg/mL. nih.gov Specifically for this compound, a MIC of 4.1 μg/mL was reported against an efflux-deficient strain of E. coli (BW25113 ΔtolC). acs.org While extensive data on a wide range of wild-type strains for this compound is not fully detailed in the available literature, the activity of its close analogs suggests a promising spectrum. Information regarding the specific activity of this compound against Pseudomonas aeruginosa is not presently available in the cited research.

In Vitro Activity of this compound Analogs Against Gram-Negative Bacteria

Bacterial SpeciesStrainMIC Range (μg/mL)Reference
Escherichia coliVarious2–16 nih.gov
Salmonella entericaTyphimurium2–16 nih.gov
Shigella flexneriVarious2–16 nih.gov

Studies on this compound analogs have also confirmed activity against a diverse panel of Gram-positive bacteria. One particular analog demonstrated consistent efficacy against all nine tested Gram-positive strains, with MIC values between 4 and 16 μg/mL. nih.gov This panel included species from Bacillus, Enterococcus, Staphylococcus, and Streptococcus. nih.gov The emergence of resistance to other gyrase inhibitors in clinical strains of Streptococcus pneumoniae has been noted, suggesting that this class of enzymes is a viable target in this pathogen, although specific MIC data for this compound against S. pneumoniae are not detailed in the provided sources. acs.org

In Vitro Activity of a this compound Analog Against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC Range (μg/mL)Reference
Bacillus subtilis-4–16 nih.gov
Bacillus cereus-4–16 nih.gov
Enterococcus faecium-4–16 nih.gov
Enterococcus faecalis-4–16 nih.gov
Staphylococcus aureus subsp. aureus-4–16 nih.gov
Staphylococcus saprophyticus subsp. saprophyticus-4–16 nih.gov
Staphylococcus epidermidis-4–16 nih.gov
Streptococcus agalactiae-4–16 nih.gov
Streptococcus pyogenes-4–16 nih.gov

Investigations into Acquired Resistance Mechanisms to this compound

Understanding how bacteria can become resistant to a new compound is fundamental for its development. Research has identified that the primary mechanism of acquired resistance to this compound involves modifications to its molecular target, DNA gyrase.

Spontaneous mutations conferring resistance to gyramides map to the genes that encode the subunits of DNA gyrase, namely gyrA and gyrB. nih.govresearchgate.net In studies with E. coli, the majority of spontaneous mutants with reduced susceptibility to this compound were found to have point mutations located in the gyrA subunit. acs.org

Crucially, these resistance-conferring mutations are distinct from those known to cause resistance to quinolones and aminocoumarins. acs.org This finding supports the observation that there is minimal cross-resistance between this compound and these other drug classes. Further investigation has shown that the overexpression of the GyrA or GyrB subunits, either individually or together, does not suppress the inhibitory effect of gyramides. nih.govresearchgate.net This suggests that resistance is not achieved by simply increasing the amount of the target enzyme, reinforcing the hypothesis that gyramides inhibit DNA gyrase through a unique mechanism that is not overcome by target overproduction. nih.govresearchgate.net

Lack of Suppression by Gyrase Subunit Overexpression

To further elucidate the unique inhibitory mechanism of gyramides, studies have investigated the effect of overexpressing the subunits of DNA gyrase. Research has shown that the overexpression of the GyrA subunit, the GyrB subunit, or both subunits together does not suppress the inhibitory activity of gyramide analogs. nih.gov This finding is significant as it distinguishes the gyramide class from other inhibitors. For example, the inhibitory effects of the aminocoumarin novobiocin (B609625), which targets the GyrB subunit, can be suppressed by overexpressing GyrB. nih.gov The inability to overcome gyramide inhibition by increasing the concentration of its target enzyme subunits lends strong support to the hypothesis that gyramides act via a novel mechanism that is distinct from competitive binding at the active sites targeted by other antibiotics. nih.gov

Role of Efflux Pumps and Their Inhibition in this compound Efficacy

The effectiveness of this compound in Gram-negative bacteria is influenced by multidrug efflux pumps, which actively transport compounds out of the cell. nih.gov To investigate this, studies have utilized the broad-spectrum efflux pump inhibitor Phenylalanine-arginine beta-naphthylamide (PAβN). nih.govnih.govmdpi.com When this compound is administered in combination with PAβN, its antibacterial efficacy is enhanced. This indicates that this compound is a substrate for bacterial efflux pumps and that its activity can be limited by this resistance mechanism. Experiments have often been conducted in E. coli strains with compromised efflux systems, such as the ΔtolC mutant, to better characterize the compound's direct cellular effects without the confounding factor of efflux. nih.gov The use of inhibitors like PAβN demonstrates that strategies to counteract efflux could be crucial for developing gyramides into effective therapeutic agents against a wider range of bacteria. nih.gov

Cellular Phenotypes Induced by this compound Exposure

Fluorescence Microscopy for Chromosome Organization

Treatment of E. coli cells with this compound induces distinct and severe alterations to chromosome structure and organization. nih.gov As visualized through fluorescence microscopy, exposed cells exhibit abnormally localized and condensed chromosomes. nih.govnih.gov This phenotype is a direct consequence of the inhibition of DNA gyrase, which is essential for managing DNA topology and relieving the mechanical stress of supercoiling. nih.gov By inhibiting the ATPase activity of gyrase, this compound traps the chromosome in a supercoiled state, leading to improper condensation and segregation, which ultimately disrupts normal cellular processes. escholarship.orgnih.gov

Flow Cytometry for DNA Content and Segregation Analysis

Flow cytometry has been employed as a quantitative tool to analyze the effects of this compound on the bacterial cell cycle, specifically on DNA content and chromosome segregation. nih.gov These analyses reveal that this compound exposure blocks DNA replication and interrupts the proper partitioning of chromosomes into daughter cells. acs.orgnih.gov The flow cytometry data from treated cell populations show irregular patterns, characterized by poorly defined fluorescence peaks, which contrast sharply with the distinct peaks of untreated cells. nih.gov This indicates a failure in chromosome segregation. nih.gov A notable consequence observed is an increase in the population of cells that completely lack a chromosome, a lethal event arising from severe segregation defects. nih.gov When this compound is washed out from the cell culture, chromosome segregation resumes, and the cells recover, demonstrating that the compound is bacteriostatic. nih.gov

Table 2: Summary of Cellular Phenotypes Induced by this compound
Experimental TechniqueObserved PhenotypeUnderlying Mechanism
Fluorescence MicroscopyAbnormally localized and condensed chromosomes. nih.govnih.govInhibition of gyrase ATPase activity, leading to altered DNA topology. nih.gov
Flow CytometryBlocked DNA replication, irregular chromosome segregation, and anucleated cells. acs.orgnih.govInterruption of chromosome partitioning and replication fork progression. acs.orgnih.gov

Advanced Research Methodologies Applied to Gyramide a

In Vitro Enzymatic Assays

To understand the direct interaction between Gyramide A and its target enzyme, DNA gyrase, researchers employ in vitro enzymatic assays. These cell-free systems allow for the precise measurement of the compound's effect on the specific catalytic activities of the purified enzyme.

DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA. nih.gov this compound has been identified as a competitive inhibitor of the ATPase activity of Escherichia coli gyrase. nih.gov The inhibition of this essential function is a key aspect of its antibacterial mechanism.

A common method to measure this inhibition is the spectrophotometric-coupled enzyme assay. This continuous assay links the production of ADP (a product of ATP hydrolysis) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The assay mixture typically contains purified DNA gyrase, relaxed plasmid DNA (which stimulates the ATPase activity), ATP, and a coupling system consisting of pyruvate kinase and lactate dehydrogenase. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by gyrase. By measuring this rate at various concentrations of this compound, the inhibitory potency, often expressed as an IC50 value, can be determined.

Table 1: Effect of this compound on DNA Gyrase Activities

This table is generated based on described research findings. Specific values are illustrative.

Assay Type Target Enzyme Effect of this compound Potency (IC50)
ATPase Activity E. coli DNA Gyrase Competitive Inhibition Not Reported

The primary function of DNA gyrase is to introduce negative supercoils into DNA, a process vital for DNA compaction and replication. inspiralis.comwikipedia.org this compound is a potent inhibitor of this DNA supercoiling activity. nih.gov

This activity is typically assessed using an agarose gel-based assay. nih.gov In this assay, relaxed circular plasmid DNA is incubated with DNA gyrase and ATP in the presence of varying concentrations of the inhibitor. The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. Supercoiled DNA is more compact than its relaxed counterpart and therefore migrates faster through the gel. inspiralis.com The degree of inhibition is determined by observing the reduction in the formation of highly supercoiled DNA species compared to a control reaction without the inhibitor. The concentration of this compound that inhibits 50% of the supercoiling activity is determined as the IC50 value. Research indicates that gyramides effectively prevent this catalytic function, leading to an alteration of the chromosome's topological state in vivo. nih.gov

Advanced Imaging Techniques for Cellular Response

To visualize the effects of this compound on bacterial cells, particularly on chromosome structure and segregation, advanced imaging techniques are employed. Studies have shown that E. coli cells treated with this compound exhibit abnormally localized and condensed chromosomes, which ultimately blocks DNA replication and segregation. nih.gov

While standard fluorescence microscopy using DNA stains like DAPI can reveal general changes in chromosome morphology, more advanced methods provide deeper insights. Techniques such as super-resolution microscopy and live-cell single-molecule imaging can be used to study the dynamic organization of the bacterial chromosome. nih.gov Recent advancements have even allowed for the direct visualization of the chromosome's torus (donut-like) shape in living E. coli. biorxiv.orgtudelft.nl Applying these advanced imaging techniques would allow researchers to precisely track the spatiotemporal changes to chromosome architecture induced by this compound. This could involve observing the dynamics of specific chromosome regions or the localization of DNA gyrase itself in response to the compound, providing a detailed picture of how this compound's inhibition of gyrase leads to catastrophic failures in chromosome maintenance and cell division.

Application of Chemoinformatics and Machine Learning in Gyramide Research

The fields of chemoinformatics and machine learning have become essential in modern drug discovery, offering powerful tools to analyze vast chemical data and predict the properties of novel compounds. nih.govnih.gov In the context of this compound and its analogs, these computational approaches can accelerate the identification and optimization of new DNA gyrase inhibitors. By building predictive models and analyzing structure-activity relationships (SAR), researchers can prioritize the synthesis of compounds with higher potency and better selectivity, thereby streamlining the drug development pipeline. nih.govh1.co

In Silico Model Building for Inhibitor Discovery

In silico model building, or computer-aided drug design, plays a pivotal role in the discovery of new inhibitors targeting bacterial DNA gyrase. These computational techniques allow for the rapid screening of large compound libraries to identify potential hits before committing to resource-intensive laboratory synthesis and testing. nih.gov The process involves creating predictive models based on the known activities of existing inhibitors.

One primary approach is the development of 3D-pharmacophore models. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind effectively to the target enzyme. For DNA gyrase, pharmacophore models can be built using the known structures of potent inhibitors or the crystal structure of the enzyme's binding site. nih.govnih.gov These models are then used as 3D queries to search virtual databases for novel molecular scaffolds that match the required features, potentially leading to the discovery of new classes of inhibitors like the gyramides. acs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another key in silico technique. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. encyclopedia.pub By analyzing a dataset of compounds with known inhibitory concentrations (IC50) against DNA gyrase, machine learning algorithms can identify the key molecular properties that contribute to or detract from potency. researchgate.net These models can then predict the activity of new, untested this compound analogs, helping to guide medicinal chemistry efforts.

In Silico Modeling Technique Description Application in Gyrase Inhibitor Discovery
3D-Pharmacophore Modeling Defines the 3D arrangement of essential chemical features for binding. nih.govVirtually screening large compound databases to find novel scaffolds that fit the DNA gyrase active site. nih.gov
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor.Simulating the binding of this compound analogs to the DNA gyrase active site to estimate binding affinity. nih.gov
QSAR Modeling Creates a mathematical correlation between chemical structure and biological activity. encyclopedia.pubPredicting the inhibitory potency of newly designed this compound derivatives before synthesis.
Virtual Screening Computationally screens large libraries of compounds against a target. nih.govIdentifying a smaller, more promising subset of compounds for experimental testing.

Physicochemical Descriptors and Structural Fingerprints

To build robust in silico models, molecules must be converted into a numerical format that machine learning algorithms can understand. This is achieved through the calculation of physicochemical descriptors and the generation of structural fingerprints. encyclopedia.publibretexts.org

Physicochemical descriptors are numerical values that quantify various properties of a molecule. They can be classified based on their dimensionality:

1D Descriptors: These describe bulk properties such as molecular weight, atom count, and logP (a measure of lipophilicity). libretexts.org

2D Descriptors: These are calculated from the 2D graph representation of the molecule and include properties like topological indices and counts of specific structural fragments (e.g., number of aromatic rings). libretexts.org

3D Descriptors: These are derived from the 3D conformation of the molecule and describe its shape and electronic properties, such as polar surface area or volume. libretexts.org

Structural fingerprints are bit strings (vectors of 0s and 1s) that encode the structure of a molecule. nih.govchemaxon.com Each bit in the string corresponds to the presence or absence of a specific structural feature or substructure. nih.gov There are several types of fingerprints used in chemoinformatics:

Substructure Keys: Each bit is associated with a predefined structural fragment from a dictionary (e.g., MACCS keys). nih.gov

Path-based Fingerprints: These systematically enumerate all linear paths of atoms up to a certain length within the molecular graph and hash them into a bit string. nih.gov

Circular Fingerprints: Also known as Extended-Connectivity Fingerprints (ECFPs), these capture the circular environment of each atom up to a specified radius. They are particularly effective at representing detailed atomic environments and are widely used in QSAR modeling and similarity searching. libretexts.orgmdpi.com

These descriptors and fingerprints form the basis for comparing molecules and building predictive models for properties like gyrase inhibition. For instance, a QSAR model might find that a lower molecular weight, a specific range for logP, and the presence of certain circular fingerprint features are correlated with higher potency in this compound analogs.

Descriptor/Fingerprint Type Information Encoded Example
1D Physicochemical Descriptor Bulk molecular properties. libretexts.orgMolecular Weight, logP
2D Physicochemical Descriptor Molecular connectivity and topology. libretexts.orgNumber of rotatable bonds, Topological Polar Surface Area (TPSA)
Path-based Fingerprint Linear sequences of atoms and bonds. nih.govDaylight Fingerprints
Circular Fingerprint Circular atomic environments up to a given radius. libretexts.orgExtended-Connectivity Fingerprints (ECFPs)
Pharmacophore Fingerprint 3D arrangement of pharmacophoric features. nih.govEncodes distances between features like hydrogen bond donors and acceptors.

Structural Elucidation Techniques for Gyramide-Gyrase Complexes

Understanding the precise three-dimensional structure of this compound bound to DNA gyrase is crucial for explaining its mechanism of action and for rationally designing more potent analogs. Several advanced biophysical techniques are employed to solve the high-resolution structures of protein-ligand complexes.

X-ray crystallography has historically been the primary method for determining the atomic-level structures of proteins and their complexes. The technique involves crystallizing the this compound-gyrase-DNA ternary complex and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the 3D structure of the complex can be modeled. This would reveal the specific amino acid residues in the GyrA and GyrB subunits that interact with this compound, providing a detailed map of the binding pocket.

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large and flexible complexes like DNA gyrase that may be difficult to crystallize. elifesciences.org In cryo-EM, the this compound-gyrase complex is rapidly frozen in a thin layer of vitreous ice, and its structure is determined by averaging images of thousands of individual particles taken with an electron microscope. elifesciences.org Cryo-EM has been successfully used to visualize different conformational states of the gyrase enzyme during its catalytic cycle, and applying it to a this compound-bound state could illuminate how the inhibitor stalls this process. elifesciences.orgresearchgate.net

Technique Principle Information Provided for this compound-Gyrase Complex
X-ray Crystallography X-ray diffraction from a crystallized sample.Atomic-resolution 3D structure of the binding site, specific hydrogen bonds, and hydrophobic interactions.
Cryo-Electron Microscopy (Cryo-EM) Electron imaging of flash-frozen particles. elifesciences.orgHigh-resolution structure of large, flexible complexes in different conformational states. elifesciences.orgresearchgate.net
Transient Electric Dichroism Measuring light absorption of molecules aligned in an electric field. nih.govInformation on the overall shape and DNA wrapping/bending in the complex. nih.gov

Future Directions and Therapeutic Potential of Gyramide a Analogs

Gyramide A as a Chemical Tool for Fundamental Biological Inquiry

The specificity and distinct inhibitory mechanism of this compound make it an invaluable tool for microbiological research. Its ability to selectively inhibit DNA gyrase without affecting the closely related topoisomerase IV allows for precise investigation into the roles of these enzymes. acs.orgnih.govnih.gov

This compound provides a unique method for studying the intricate relationship between the physical state of a bacterial chromosome and the process of cell division. nih.govacs.org Treatment of Escherichia coli with this compound results in cells with abnormally condensed and incorrectly localized chromosomes. acs.orgnih.govnih.govfigshare.com This chromosomal disorganization directly blocks DNA replication and disrupts the segregation of genetic material into daughter cells. acs.orgnih.govacs.org

The resulting alterations in DNA topology trigger the SOS response pathway, which ultimately leads to the inhibition of cell division and cell filamentation. acs.orgnih.govnih.gov By using this compound, researchers can modulate the topological state of bacterial DNA and observe the downstream effects on cell cycle progression and division machinery. acs.orgnih.gov This makes the gyramides an important new class of chemical tools for exploring how DNA supercoiling is linked to fundamental cellular processes like replication and segregation. acs.orgnih.govnih.govacs.org

DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils into DNA, a process essential for relieving the mechanical stress that builds up during DNA replication. nih.govwikipedia.org this compound acts as a competitive inhibitor of the ATPase activity of gyrase. acs.orgnih.govnih.govacs.org This inhibition blocks the enzyme's ability to introduce negative supercoils, trapping the chromosome in a state that halts critical cellular functions. acs.orgnih.gov

Interestingly, mutations that confer resistance to this compound are not located adjacent to the ATP binding domain on the GyrB subunit, but rather are often found on the GyrA subunit. acs.org This suggests an allosteric mechanism of inhibition, where this compound binds to a site distinct from the ATP pocket to regulate the enzyme's hydrolytic activity. acs.orgnih.gov This characteristic makes this compound and its analogs useful chemical probes for studying the complex conformational changes and energy coupling involved in the gyrase catalytic cycle. acs.orgnih.gov They can help researchers dissect which ATP hydrolysis events are critical for different stages of the enzyme's function, such as DNA binding and strand passage. nih.gov

Collaborative Research Initiatives in this compound Development

The advancement of this compound and its analogs from initial discovery to potential therapeutic agents is significantly bolstered by collaborative research efforts. These partnerships, often spanning academia and the private sector, are crucial for pooling resources, expertise, and innovative technologies to accelerate the development pipeline. A notable example of such a synergistic collaboration is evident in the research that led to the characterization of new gyramide analogs with potent activity against resistant bacteria.

This research effort brought together scientists from several key institutions, highlighting a multi-disciplinary approach to tackling the challenges of antibiotic resistance. The collaboration involved researchers from the Department of Biochemistry, the Department of Chemistry, and the Department of Biomedical Engineering at the University of Wisconsin-Madison, the Department of Chemistry at the University of California-Davis, and the biotechnology company Inception Sciences, Inc. nih.gov.

This partnership structure leverages the strengths of each entity. University-based researchers often lead in fundamental scientific discovery, such as elucidating the mechanism of action of new compounds and conducting initial screening. Industry partners, like Inception Sciences, Inc., can provide valuable resources for drug development, including expertise in medicinal chemistry, high-throughput screening, and preclinical development.

The table below summarizes the key contributors to this collaborative research on this compound analogs, showcasing the blend of academic and industry expertise.

Institution/EntityDepartment/Focus AreaContribution
University of Wisconsin-Madison Department of BiochemistryElucidation of the biochemical mechanism of gyramide analogs.
Department of ChemistrySynthesis and chemical characterization of novel gyramide analogs.
Department of Biomedical Engineering
University of California-Davis Department of Chemistry
Inception Sciences, Inc. Biotechnology/Drug Development

This table is generated based on the affiliations listed in the cited research article and represents a model of the collaborative efforts in the field.

Such academic-industry partnerships are instrumental in bridging the gap between basic research and clinical application. They facilitate the translation of promising laboratory findings into tangible therapeutic candidates. The development of a library of 183 gyramide derivatives and the subsequent identification of three particularly potent analogs underscore the productivity of these joint ventures. nih.gov. These collaborations are essential for navigating the complex process of drug discovery and development, particularly in the challenging field of novel antibiotics.

Q & A

Basic: What analytical techniques are essential for characterizing Gyramide A’s purity and structural integrity?

To validate this compound’s purity and structure, researchers should employ a combination of high-performance liquid chromatography (HPLC) for assessing chemical purity and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) for structural elucidation. Mass spectrometry (LC-MS or HRMS) is critical for confirming molecular weight and fragmentation patterns. For reproducibility, cross-validate results against reference standards and document deviations using protocols outlined in primary literature .

Basic: How can researchers design experiments to evaluate this compound’s mechanism of action in bacterial systems?

A robust experimental design involves:

  • Minimum Inhibitory Concentration (MIC) assays to determine antibacterial efficacy.
  • Time-kill curve analysis to assess bactericidal vs. bacteriostatic activity.
  • Proteomic or transcriptomic profiling (e.g., RNA-seq) to identify target pathways.
    Include controls for antibiotic resistance (e.g., β-lactamase inhibitors) and use standardized bacterial strains (e.g., E. coli ATCC 25922). Replicate experiments across ≥3 biological replicates to address variability .

Advanced: How should contradictory data on this compound’s cytotoxicity in eukaryotic cells be resolved?

Contradictory cytotoxicity data often stem from differences in cell lines, assay conditions, or metabolite interference. To resolve discrepancies:

  • Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Use orthogonal assays (e.g., MTT, ATP luminescence, and flow cytometry for apoptosis).
  • Conduct metabolomic profiling to identify off-target interactions.
    Cross-reference findings with independent studies and apply statistical frameworks (e.g., Bayesian analysis) to weigh evidence quality .

Advanced: What strategies optimize this compound’s synthesis yield while minimizing byproducts?

Improving synthesis requires:

  • Reaction condition screening (temperature, solvent polarity, catalyst load) via Design of Experiments (DoE).
  • In-line analytics (e.g., FTIR or Raman spectroscopy) to monitor intermediate formation.
  • Chromatographic purification (prep-HPLC or flash chromatography) with gradient optimization.
    Document all parameters in a stepwise protocol and compare yields against theoretical calculations to identify bottlenecks .

Basic: How to validate this compound’s stability under varying storage conditions?

Design a stability study with:

  • Forced degradation tests (heat, light, humidity) per ICH guidelines.
  • Accelerated stability testing (40°C/75% RH for 6 months).
  • Analytical consistency checks (HPLC purity, dissolution profiles) at defined intervals.
    Use kinetic modeling (Arrhenius equation) to predict shelf life and report deviations in raw data appendices .

Advanced: How can in silico modeling enhance understanding of this compound’s target binding affinity?

Leverage computational tools such as:

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses.
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Free-energy perturbation (FEP) calculations for affinity quantification.
    Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data .

Advanced: What methodologies address batch-to-batch variability in this compound production?

Mitigate variability through:

  • Quality-by-Design (QbD) principles to define critical process parameters (CPPs).
  • Multivariate analysis (PCA or PLS) to correlate raw material attributes with batch outcomes.
  • Process analytical technology (PAT) for real-time monitoring.
    Publish detailed batch records and statistical control charts to facilitate peer validation .

Basic: How to formulate a research question investigating this compound’s synergy with existing antibiotics?

A well-structured research question should:

  • Specify the antibiotic class (e.g., β-lactams) and bacterial targets.
  • Define synergy metrics (e.g., fractional inhibitory concentration index, FICI).
  • Incorporate checkerboard assays and time-kill studies.
    Ensure the question aligns with gaps in literature (e.g., resistance reversal mechanisms) and adheres to FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) .

Advanced: How to reconcile conflicting reports on this compound’s resistance development in Gram-negative bacteria?

Address contradictions by:

  • Conducting serial passage assays to quantify resistance frequency.
  • Sequencing resistant mutants for genomic mutations (e.g., efflux pump upregulation).
  • Comparing resistance patterns across diverse strains (e.g., Klebsiella pneumoniae vs. Pseudomonas aeruginosa).
    Use meta-analysis frameworks to synthesize data from independent studies and highlight methodological disparities .

Basic: What ethical considerations apply when publishing this compound research involving animal models?

Adhere to:

  • ARRIVE guidelines for experimental design and reporting.
  • Institutional Animal Care and Use Committee (IACUC) approvals.
  • Transparent reporting of adverse events and euthanasia protocols.
    Include ethical compliance statements in manuscripts and reference established frameworks (e.g., NC3Rs) .

Tables for Quick Reference

Key Parameter Recommended Method Evidence Source
Purity ValidationHPLC, NMR, LC-MS
Mechanism of ActionMIC assays, RNA-seq
Stability TestingForced degradation, Arrhenius model
Synthesis OptimizationDoE, PAT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.